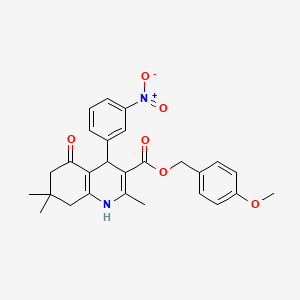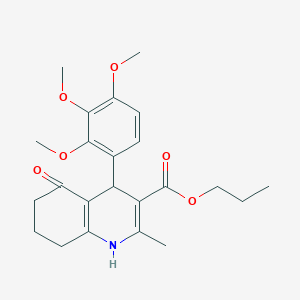![molecular formula C11H10N4O2S B5113448 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide](/img/structure/B5113448.png)
2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide, also known as MNCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of important biomolecules such as DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cell cycle regulation. This compound has also been shown to have antimicrobial activity against a wide range of pathogenic bacteria and fungi. In vivo studies have demonstrated that this compound can reduce inflammation and oxidative stress, and improve glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide has several advantages as a research tool, including its high potency, selectivity, and stability. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These factors must be taken into consideration when designing experiments using this compound.
Future Directions
There are several future directions for research on 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide. One area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and infectious diseases. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of this compound. This could involve the identification of specific targets of this compound and the characterization of the downstream signaling pathways that are affected by this compound. Additionally, the development of new synthetic methods for this compound and its derivatives could facilitate the discovery of novel compounds with improved pharmacological properties.
Synthesis Methods
2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide can be synthesized through a multistep reaction process that involves the condensation of 2-methyl-4-nitroaniline with ethyl cyanoacetate, followed by cyclization and thionation. The final product is obtained after purification through recrystallization.
Scientific Research Applications
2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide has been widely used in scientific research due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been evaluated for its anticancer, antimicrobial, and anti-inflammatory activities. In biochemistry, this compound has been used as a probe to study protein-ligand interactions and enzyme kinetics. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases.
properties
IUPAC Name |
(Z)-2-cyano-3-(2-methyl-4-nitroanilino)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-7-4-9(15(16)17)2-3-10(7)14-6-8(5-12)11(13)18/h2-4,6,14H,1H3,(H2,13,18)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLSAWHDWNXEKT-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C(/C#N)\C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5113390.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B5113411.png)

![{4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B5113434.png)

![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5113456.png)
![4,4'-methylenebis{N-[4-(methylthio)benzylidene]aniline}](/img/structure/B5113457.png)
![N-[5-(1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5113458.png)



